molecular formula C16H11FN2O B5739171 4-fluoro-N-5-quinolinylbenzamide CAS No. 5479-39-0

4-fluoro-N-5-quinolinylbenzamide

Numéro de catalogue B5739171
Numéro CAS: 5479-39-0
Poids moléculaire: 266.27 g/mol
Clé InChI: ONNCSAQFZYAHEX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-fluoro-N-5-quinolinylbenzamide, also known as GSK 2193874, is a small molecule inhibitor that is used in scientific research. It is a potent and selective inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PERK is a key regulator of the unfolded protein response (UPR) pathway, which is activated in response to endoplasmic reticulum (ER) stress. ER stress is a common feature of many diseases, including cancer, neurodegenerative diseases, and metabolic disorders. Therefore, PERK inhibitors like GSK 2193874 have potential therapeutic applications.

Mécanisme D'action

4-fluoro-N-5-quinolinylbenzamide 2193874 inhibits PERK by binding to the ATP-binding site of the kinase domain. This prevents PERK from phosphorylating its downstream targets, which are involved in the UPR pathway. The UPR pathway is activated in response to ER stress, and it helps to restore ER homeostasis by reducing protein synthesis and increasing protein folding capacity. However, if ER stress is prolonged or severe, the UPR pathway can also induce cell death. Therefore, PERK inhibitors like 4-fluoro-N-5-quinolinylbenzamide 2193874 have potential therapeutic applications in diseases where ER stress is a contributing factor.
Biochemical and Physiological Effects
4-fluoro-N-5-quinolinylbenzamide 2193874 has been shown to inhibit PERK activity in vitro and in vivo. In cancer cells, 4-fluoro-N-5-quinolinylbenzamide 2193874 has been shown to induce apoptosis and reduce tumor growth. In neurodegenerative disease models, 4-fluoro-N-5-quinolinylbenzamide 2193874 has been shown to reduce ER stress and improve cognitive function. In metabolic disorder models, 4-fluoro-N-5-quinolinylbenzamide 2193874 has been shown to improve glucose tolerance and reduce insulin resistance.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 4-fluoro-N-5-quinolinylbenzamide 2193874 in lab experiments is its high selectivity for PERK. This reduces the risk of off-target effects and allows researchers to study the specific role of PERK in disease. Another advantage is its potency, which allows for lower dosages and reduces the risk of toxicity. However, one limitation of using 4-fluoro-N-5-quinolinylbenzamide 2193874 is its limited solubility in water, which can make it difficult to administer in vivo. In addition, 4-fluoro-N-5-quinolinylbenzamide 2193874 has a short half-life in vivo, which may limit its therapeutic potential.

Orientations Futures

There are several future directions for research on 4-fluoro-N-5-quinolinylbenzamide 2193874 and PERK inhibition. One direction is to investigate the role of PERK in other diseases, such as viral infections and autoimmune diseases. Another direction is to develop more potent and selective PERK inhibitors that have better pharmacokinetic properties. Finally, future research could focus on combination therapies that target multiple components of the UPR pathway, in order to achieve a more robust therapeutic effect.

Méthodes De Synthèse

4-fluoro-N-5-quinolinylbenzamide 2193874 was first synthesized by GlaxoSmithKline (4-fluoro-N-5-quinolinylbenzamide) using a multi-step synthetic route. The synthesis starts with the reaction of 5-chloro-2-nitrobenzoic acid with 2-aminobenzamide to form an intermediate, which is then reacted with 4-fluoroquinoline to produce 4-fluoro-N-5-quinolinylbenzamide 2193874. The final product is purified using column chromatography.

Applications De Recherche Scientifique

4-fluoro-N-5-quinolinylbenzamide 2193874 has been used in various scientific research studies to investigate the role of PERK in disease. For example, 4-fluoro-N-5-quinolinylbenzamide 2193874 has been used to study the effect of PERK inhibition on cancer cell survival and tumor growth. It has also been used to investigate the role of PERK in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, 4-fluoro-N-5-quinolinylbenzamide 2193874 has been used to study the effect of PERK inhibition on metabolic disorders, such as obesity and diabetes.

Propriétés

IUPAC Name

4-fluoro-N-quinolin-5-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O/c17-12-8-6-11(7-9-12)16(20)19-15-5-1-4-14-13(15)3-2-10-18-14/h1-10H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNCSAQFZYAHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357809
Record name ZINC00433456
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5479-39-0
Record name ZINC00433456
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.